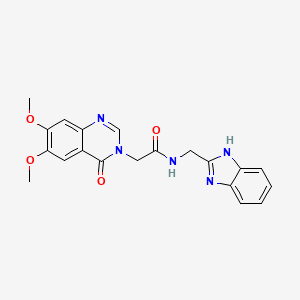![molecular formula C23H23ClN4O2 B11007540 8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide](/img/structure/B11007540.png)
8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is a complex organic compound that features a quinoline core, a benzimidazole moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Functional Group Modifications: Chlorination, hydroxylation, and amide formation are carried out using appropriate reagents such as thionyl chloride, sodium hydroxide, and amines, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, tin and hydrochloric acid
Substitution: Sodium hydroxide, ammonia, thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.
Chemical Research: Serves as a model compound for studying the reactivity of quinoline and benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The benzimidazole moiety can inhibit tubulin polymerization, affecting cell division. These interactions lead to the compound’s antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzimidazole Derivatives: Such as albendazole and mebendazole, known for their antiparasitic properties.
Uniqueness
8-chloro-4-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}quinoline-3-carboxamide is unique due to its combined quinoline and benzimidazole structure, which provides a dual mechanism of action
Eigenschaften
Molekularformel |
C23H23ClN4O2 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
8-chloro-4-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O2/c1-14(2)28-19-10-4-3-9-18(19)27-20(28)11-6-12-25-23(30)16-13-26-21-15(22(16)29)7-5-8-17(21)24/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,25,30)(H,26,29) |
InChI-Schlüssel |
BCGMOGRSSMTHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11007472.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2H-indazole-3-carboxamide](/img/structure/B11007480.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11007486.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11007490.png)

![N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11007502.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-3-carboxamide](/img/structure/B11007513.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11007515.png)
![N-(2,5-dimethylphenyl)-2-[(1-hydroxy-5-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11007524.png)
![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-methionine](/img/structure/B11007529.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B11007536.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11007552.png)
